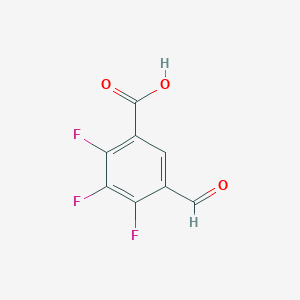
1-(Oxetan-3-yl)azetidin-3-amine hemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;1-(oxetan-3-yl)azetidin-3-amine is a compound with the molecular formula C14H26N4O6 It is a heterocyclic compound containing both azetidine and oxetane rings
Métodos De Preparación
The synthesis of oxalic acid;1-(oxetan-3-yl)azetidin-3-amine involves several steps. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
Oxalic acid;1-(oxetan-3-yl)azetidin-3-amine undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the compound, forming functionalized azetidine and oxetane derivatives.
Suzuki–Miyaura Cross-Coupling: This reaction involves the coupling of brominated pyrazole–azetidine hybrids with boronic acids to form new heterocyclic compounds.
Common reagents used in these reactions include NH-heterocycles, boronic acids, and catalysts like DBU. The major products formed from these reactions are functionalized azetidine and oxetane derivatives.
Aplicaciones Científicas De Investigación
Oxalic acid;1-(oxetan-3-yl)azetidin-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of oxalic acid;1-(oxetan-3-yl)azetidin-3-amine involves its interaction with molecular targets and pathways in biological systems. For example, its derivatives can modulate GABA A receptors, enhancing their activity and potentially providing therapeutic benefits in neurological disorders . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Oxalic acid;1-(oxetan-3-yl)azetidin-3-amine can be compared with other similar compounds, such as:
Azetidine Derivatives: These compounds contain the azetidine ring and are known for their biological activity and pharmaceutical applications.
Oxetane Derivatives: These compounds contain the oxetane ring and are used in various chemical and pharmaceutical applications.
Oxetin: A compound with a similar structure, known for its antibacterial and herbicidal effects.
The uniqueness of oxalic acid;1-(oxetan-3-yl)azetidin-3-amine lies in its combination of both azetidine and oxetane rings, providing a versatile platform for the development of new compounds with diverse applications.
Propiedades
Fórmula molecular |
C14H26N4O6 |
|---|---|
Peso molecular |
346.38 g/mol |
Nombre IUPAC |
oxalic acid;1-(oxetan-3-yl)azetidin-3-amine |
InChI |
InChI=1S/2C6H12N2O.C2H2O4/c2*7-5-1-8(2-5)6-3-9-4-6;3-1(4)2(5)6/h2*5-6H,1-4,7H2;(H,3,4)(H,5,6) |
Clave InChI |
XCGQDMHQGSANRM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2COC2)N.C1C(CN1C2COC2)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid](/img/structure/B14014395.png)




![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)

![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)


![N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline](/img/structure/B14014464.png)

